
6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde” is a biochemical used for proteomics research . It has a molecular formula of C11H10FNO and a molecular weight of 191.20 .
Molecular Structure Analysis
The molecular structure of “6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde” is characterized by the presence of a fluorine atom and two methyl groups attached to an indole ring, along with a carbaldehyde group .Aplicaciones Científicas De Investigación
Chemical Interaction and Structural Analysis
The compound has been a part of studies focusing on the structural and interaction analysis of brominated alkaloids and other derivatives. For instance, Peters et al. (2002) isolated and characterized various brominated alkaloids, contributing to understanding the structural dynamics and potential biological activities of such compounds (Peters, König, Terlau, & Wright, 2002). Similarly, Barakat et al. (2017) focused on the synthesis and characterization of indole derivatives, providing insights into their intermolecular interactions and structural peculiarities (Barakat, Soliman, Ghabbour, Ali, Al-Majid, Zarrouk, & Warad, 2017).
Synthesis and Reactivity Studies
The compound has been involved in various synthetic routes and reactivity studies. For example, Alamgir et al. (2008) and Surmont et al. (2009) explored synthetic pathways for derivatives of indole compounds, providing valuable information on their chemical reactivity and potential applications in different domains (Alamgir, Mitchell, Bowyer, Kumar, & Black, 2008), (Surmont, Verniest, Colpaert, Macdonald, Thuring, Deroose, & De Kimpe, 2009).
Biological Activity and Therapeutic Potential
The compound and its derivatives have been studied for their potential biological activities and therapeutic applications. For instance, Fawzy et al. (2018) synthesized new indole derivatives with significant in-vitro antiproliferative activity towards cancer cell lines, highlighting the compound's potential in cancer therapy (Fawzy, Roaiah, Awad, Wietrzyk, Milczarek, & Soliman, 2018).
Sensor Development and Analytical Applications
There have also been studies on the development of sensors and analytical tools using indole derivatives. Wan et al. (2014) designed an indole-based sensor for hydrogen sulfate ion, demonstrating the compound's utility in analytical chemistry and environmental monitoring (Wan, Yang, Lin, Chang, & Wu, 2014).
Advanced Materials and Catalysis
Research has also explored the role of indole derivatives in material science and catalysis. For example, Singh et al. (2017) synthesized palladacycles with an indole core, investigating their applications as catalysts in various chemical reactions, indicating the versatility and potential utility of these compounds in industrial and synthetic chemistry (Singh, Saleem, Pal, & Singh, 2017).
Propiedades
IUPAC Name |
6-fluoro-1,7-dimethylindole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-7-10(12)4-3-8-5-9(6-14)13(2)11(7)8/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDRMBQZMKFWBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N(C(=C2)C=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

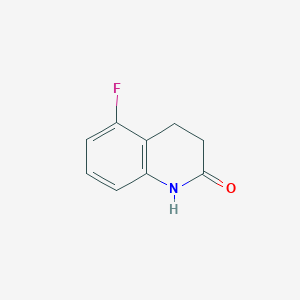
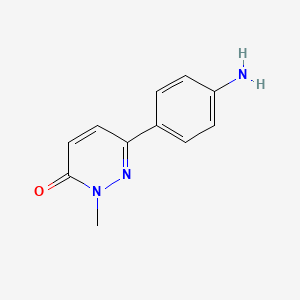
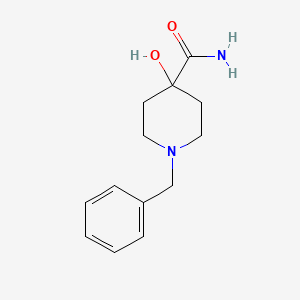
![4-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1344573.png)
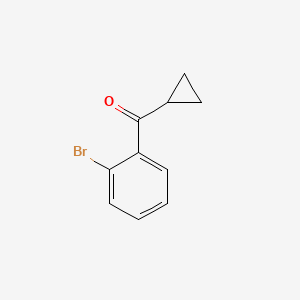
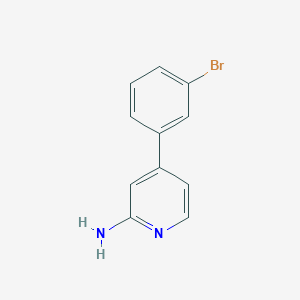
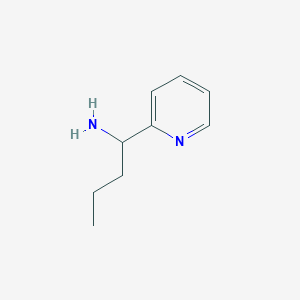
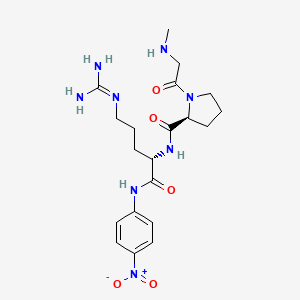
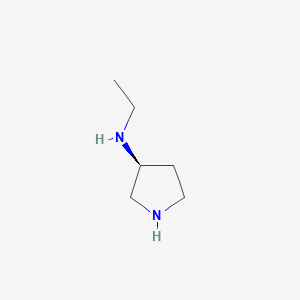

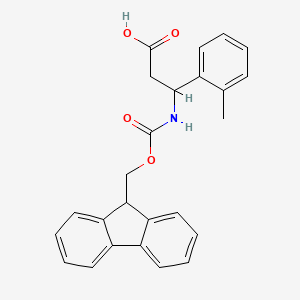
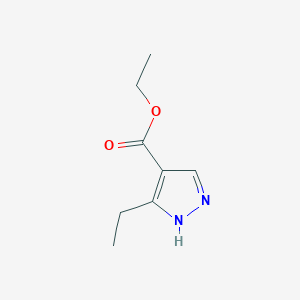
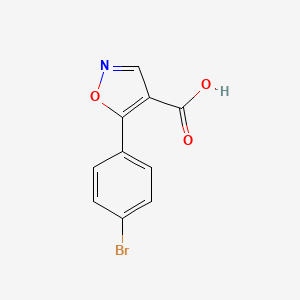
![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)